

Protocol for Using Atr-IN-4 in Cell Culture Experiments

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Compound of Interest

Compound Name:	Atr-IN-4
CAS No.:	2574545-45-0
Cat. No.:	B15620912

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-4 is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1] The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), which can arise from DNA damage or replication stress.[2][3] Upon activation, ATR phosphorylates a number of downstream targets, including Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4][5] Many cancer cells exhibit increased replication stress and reliance on the ATR pathway for survival, making ATR an attractive target for cancer therapy.[2] [3] **Atr-IN-4** offers a valuable tool for investigating the role of the ATR pathway in various cellular contexts and for evaluating its therapeutic potential.

This document provides detailed application notes and protocols for the use of **Atr-IN-4** in cell culture experiments.

Physicochemical Properties and In Vitro Efficacy of Atr-IN-4

Quantitative data for **Atr-IN-4** are summarized in the tables below. This information is crucial for preparing stock solutions and designing experiments.

Table 1: Physicochemical Properties of **Atr-IN-4**

Property	Value
Molecular Weight	364.40 g/mol [1]
Chemical Formula	Not explicitly found in search results.
Solubility	Soluble in DMSO. Specific solubility values in aqueous or other organic solvents are not readily available. For similar compounds, stock solutions in DMSO are typically prepared at 10-50 mM.
Storage	Store stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1]

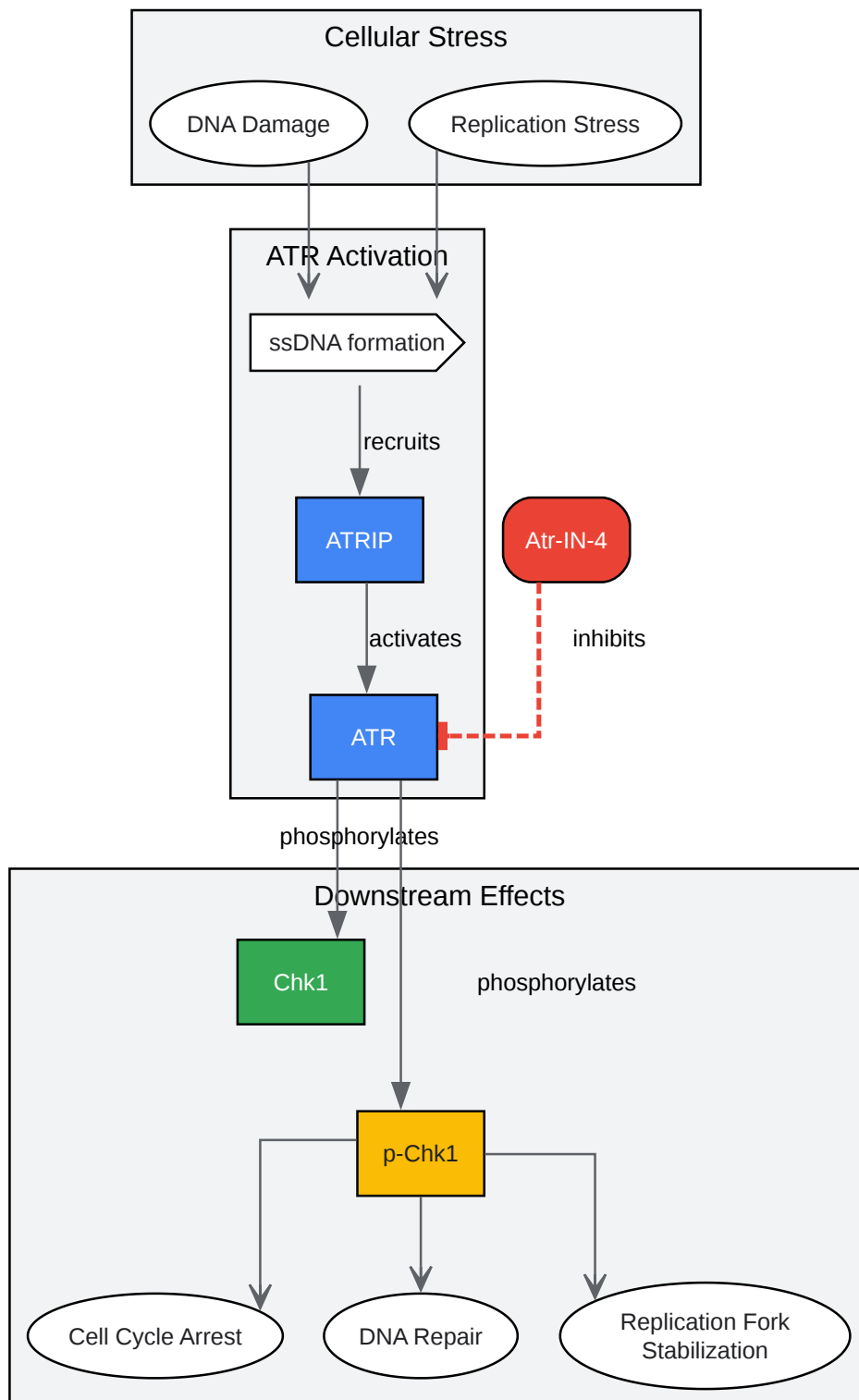
Table 2: In Vitro Efficacy of **Atr-IN-4**

Cell Line	Cancer Type	IC50 (nM)
DU145	Human Prostate Cancer	130.9[1]
NCI-H460	Human Lung Cancer	41.33[1]

Signaling Pathway and Experimental Workflow

Visual representations of the ATR signaling pathway and a general experimental workflow for using **Atr-IN-4** are provided below.

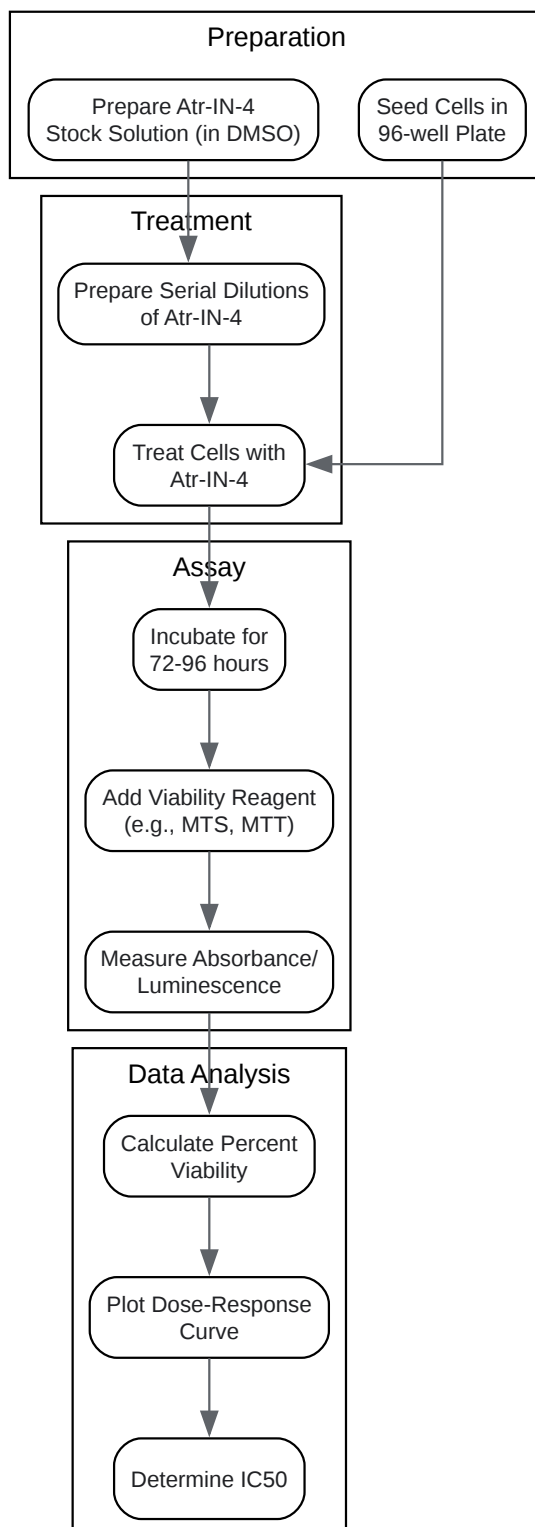
ATR Signaling Pathway and Inhibition by Atr-IN-4



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ATR signaling pathway and inhibition by **Atr-IN-4**.

Experimental Workflow for Atr-IN-4 Cell Viability Assay



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Workflow for determining the IC50 of **Atr-IN-4**.

Experimental Protocols

The following are generalized protocols that can be adapted for use with **Atr-IN-4**. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Cell Viability Assay (IC50 Determination)

This protocol is used to determine the concentration of **Atr-IN-4** that inhibits cell growth by 50% (IC50).

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Atr-IN-4**
- Anhydrous DMSO
- 96-well cell culture plates
- Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
- Microplate reader

Procedure:

- Prepare **Atr-IN-4** Stock Solution: Dissolve **Atr-IN-4** in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
- Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

- Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Drug Treatment:
 - Prepare serial dilutions of **Atr-IN-4** in complete cell culture medium. A typical starting range for a potent ATR inhibitor is from 1 nM to 10 μM.
 - Include a vehicle-only control (DMSO at the same final concentration as the highest **Atr-IN-4** concentration).
 - Carefully remove the medium from the wells and add 100 μL of the medium containing the different concentrations of **Atr-IN-4** or vehicle control.
- Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
- Cell Viability Measurement:
 - Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 μL of MTS reagent).
 - Incubate for 1-4 hours at 37°C.
 - Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
- Data Analysis:
 - Normalize the data to the vehicle-only control to determine the percentage of cell viability.
 - Plot the percent viability against the logarithm of the **Atr-IN-4** concentration.
 - Calculate the IC₅₀ value using a non-linear regression curve fit.

Western Blotting for Target Engagement (p-Chk1)

This protocol is used to confirm that **Atr-IN-4** is inhibiting its target, ATR, by assessing the phosphorylation of its downstream substrate, Chk1.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Atr-IN-4**
- Anhydrous DMSO
- 6-well cell culture plates
- Optional: DNA damaging agent (e.g., hydroxyurea, UV radiation)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Seeding and Treatment:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with the desired concentrations of **Atr-IN-4** (e.g., based on IC50 values) or vehicle control for a specified time (e.g., 1-24 hours).
- Optional: To induce a strong ATR signal, you can co-treat or pre-treat with a DNA damaging agent like hydroxyurea (HU) or expose the cells to UV radiation.
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
 - Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 μ g) with Laemmli sample buffer and heat at 95°C for 5 minutes.
- SDS-PAGE and Transfer:
 - Separate the protein samples on a polyacrylamide gel.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against p-Chk1 (Ser345) overnight at 4°C. Also probe for total Chk1 and a loading control.
 - Wash the membrane with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.
- Detection: Detect the signal using an ECL substrate and an imaging system. A decrease in the p-Chk1 signal relative to the total Chk1 and loading control in **Atr-IN-4** treated cells indicates target engagement.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of **Atr-IN-4** on cell cycle distribution.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Atr-IN-4**
- Anhydrous DMSO
- 6-well cell culture plates
- PBS
- Ice-cold 70% ethanol
- PI/RNase staining solution
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates and allow them to attach overnight.
 - Treat the cells with **Atr-IN-4** at the desired concentrations for the desired duration (e.g., 24-48 hours).

- Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.
- Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
- Staining:
 - Centrifuge the fixed cells and wash with PBS to remove the ethanol.
 - Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
- Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

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